molecular formula C19H20N6O4 B13138612 N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine CAS No. 62751-90-0

N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine

Cat. No.: B13138612
CAS No.: 62751-90-0
M. Wt: 396.4 g/mol
InChI Key: BNUKVARTGAYZIC-UHFFFAOYSA-N
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Description

N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is a potent, ATP-competitive, and highly selective small-molecule inhibitor of Focal Adhesion Kinase (FAK, also known as PTK2). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating cell adhesion, migration, proliferation, and survival . This compound exhibits exceptional selectivity for FAK, demonstrating minimal off-target activity against other kinases, which makes it a valuable tool for dissecting specific FAK-mediated signaling cascades in complex biological systems. Its primary research application is in the field of oncology, where it is used to investigate the role of FAK in tumor invasion, metastasis, and cancer stem cell maintenance . By inhibiting FAK autophosphorylation at Y397 and its downstream signaling, this compound effectively disrupts integrin-mediated signaling and induces anoikis, a form of cell death triggered by detachment from the extracellular matrix. Researchers utilize this inhibitor in vitro and in vivo to explore novel therapeutic strategies targeting the tumor microenvironment and to overcome resistance to conventional chemotherapeutic agents. Its well-characterized mechanism provides critical insights into FAK biology and validates it as a key target for anti-cancer drug discovery.

Properties

CAS No.

62751-90-0

Molecular Formula

C19H20N6O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C19H20N6O4/c1-28-14-7-3-12(4-8-14)21-18-23-17(20-11-16(26)27)24-19(25-18)22-13-5-9-15(29-2)10-6-13/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25)

InChI Key

BNUKVARTGAYZIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with two equivalents of 4-methoxyaniline under basic conditions. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-5°C.

    Introduction of the Glycine Moiety: The glycine moiety is introduced by reacting the intermediate product with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. The key steps include:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the triazine core and glycine intermediates using industrial reactors and optimized reaction conditions.

    Purification and Isolation: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the final compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted triazine derivatives with new functional groups.

Scientific Research Applications

N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine has a wide range of scientific research applications, including:

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymatic Activity: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic function.

    Modulate Signal Transduction: The compound can modulate signal transduction pathways by interacting with key signaling molecules, leading to altered cellular responses.

    Induce Apoptosis: It has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Similar 1,3,5-Triazine Derivatives

Substituent Variations on the Triazine Core

The triazine scaffold is highly modular, allowing diverse functionalization. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name / ID Substituents (Positions 4, 6) Attached Moiety (Position 2) Key Applications / Properties Reference
Target Compound Bis(4-methoxyphenyl)amino Glycine Pharmaceutical potential (hypothesized) -
N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid derivatives Piperidine Amino acids (e.g., alanine, glycine) Synthetic intermediates
N-[4,6-Bis(dicarba-closo-dodecaboranethio)-triazin-2-yl]-glycine derivatives Dicarba-closo-dodecaborane thiols Glycine + galactopyranosyl group Boron neutron capture therapy (BNCT)
Triazine-based 2-pyrazolines (e.g., 9e, 9f, 9g) Hydroxyethylamino Pyrazoline-carbaldehyde Anticancer agents (IC50: 5–20 µM)
USP Iscotrizinol Related Compound C/D tert-Butylcarbamoylphenylamino 2-Ethylhexyl benzoate UV absorbers (pharmacopeial standards)
Proglinazine Isopropylamino + chloro Glycine Herbicidal activity
Table 2: Property Comparison
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Notable Activity
Target Compound ~438.45* Not reported Moderate (polar groups) Hypothesized: Enzyme inhibition
Pyrazoline Derivatives ~500–600 160–167 DMSO-soluble Anticancer (apoptosis induction)
USP Iscotrizinol C/D 708.89 Not reported Lipophilic (ester) UV stabilization
Proglinazine ~300 Not reported Low (non-polar groups) Herbicidal

*Calculated based on structure.

  • Biological Activity: Pyrazoline derivatives () show anticancer activity due to pyrazoline’s ability to intercalate DNA, whereas the glycine moiety in the target compound may target amino acid transporters or enzymes .

Biological Activity

N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a triazine core substituted with methoxyphenyl groups and a glycine moiety. Its molecular formula is C27H29N7O3C_{27}H_{29}N_7O_3, with a molecular weight of 499.6 g/mol. The structural uniqueness contributes to its biological activity.

Property Value
Molecular FormulaC27H29N7O3
Molecular Weight499.6 g/mol
IUPAC Name2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methylphenyl)propanamide
InChI KeyAAWPCPLJRPNIGK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Intermediate : The reaction of 4,6-dichloro-1,3,5-triazine with 4-methoxyaniline yields the intermediate compound.
  • Final Product Formation : The intermediate is then reacted with glycine under controlled conditions to produce the final compound.

Antifungal Activity

Research indicates that derivatives of triazine compounds exhibit significant antifungal properties. A study demonstrated that compounds similar to this compound showed effective antifungal activity against Candida albicans. The inhibition zones were measured at various concentrations (50 μg to 300 μg per disc), revealing promising results compared to standard antifungal agents like clotrimazole .

Antioxidant Properties

The compound's structure suggests potential antioxidant capabilities. It may scavenge free radicals due to the presence of methoxy groups on the phenyl rings. This property is crucial for mitigating oxidative stress in biological systems.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Cell Membranes : The compound may disrupt bacterial cell membranes or inhibit critical metabolic enzymes.
  • Molecular Docking Studies : Docking studies have shown that it interacts favorably with active site residues of enzymes such as N-myristoltransferase (NMT), which is implicated in antifungal activity .

Study on Antifungal Efficacy

In a controlled laboratory setting, a series of triazine derivatives were tested for antifungal activity. The results indicated that compounds with similar structures to this compound exhibited substantial antifungal activity against Candida albicans, with the highest efficacy observed at concentrations above 200 μg per disc.

Compound Inhibition Zone (mm) Concentration (μg/disc)
This compound22300
Clotrimazole (Standard)20300
Control (No Compound)0-

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